molecular formula C6H9N3O3 B3046942 (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol CAS No. 1328640-72-7

(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol

Cat. No.: B3046942
CAS No.: 1328640-72-7
M. Wt: 171.15
InChI Key: WRLXCBQBIBOACP-UHFFFAOYSA-N
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Description

(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol is a chemical compound with the molecular formula C6H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol typically involves the nitration of a pyrazole derivative followed by the introduction of an ethyl group. One common method includes the reaction of 1-ethyl-3-nitropyrazole with formaldehyde under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazol-5-ylmethanol
  • 1-Ethyl-3-nitro-1H-pyrazol-5-ylmethanone
  • 1-Ethyl-3-nitro-1H-pyrazol-5-ylmethylamine

Uniqueness

(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl and a nitro group on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

(2-ethyl-5-nitropyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-8-5(4-10)3-6(7-8)9(11)12/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXCBQBIBOACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277429
Record name 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-72-7
Record name 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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